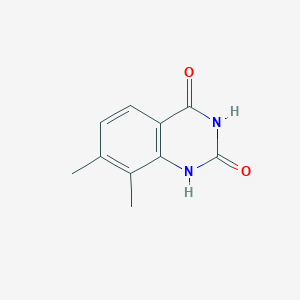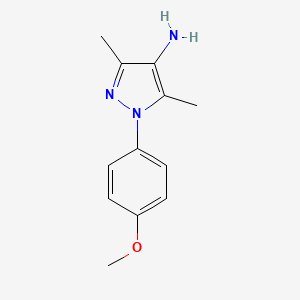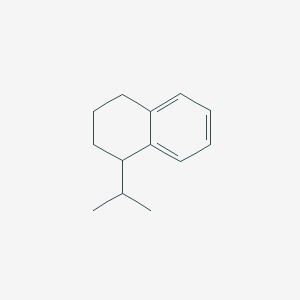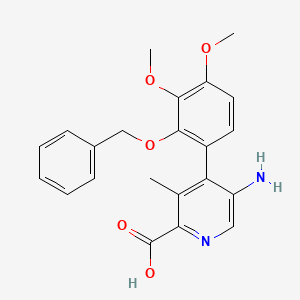
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol: is an organic compound with a complex structure that includes a benzyloxy group, a trifluoromethyl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like LiAlH4 or NaBH4.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, NaBH4, catalytic hydrogenation
Substitution Reagents: Halides, sulfonates, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Benzyloxy-5-trifluoromethyl-phenyl)ethanone
- (3-Benzyloxy-5-trifluoromethyl-phenyl)boronic acid
- (3-Benzyloxy-5-trifluoromethyl-phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol is unique due to its specific combination of functional groups. The presence of both benzyloxy and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13F3O2 |
|---|---|
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
Clave InChI |
CEJSVJKNPKUYGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)


![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)




![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)


